

Spectroscopic comparison of Iron(II) bromide and Iron(III) bromide solutions

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Compound of Interest

Compound Name: Iron(II)bromidehexahydrate

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A Spectroscopic Comparison of Iron(II) and Iron(III) Bromide Solutions

This guide provides a detailed spectroscopic comparison of Iron(II) bromide (FeBr₂) and Iron(III) bromide (FeBr₃) solutions, focusing on their ultraviolet-visible (UV-Vis) absorption properties. The distinct electronic configurations of the iron ions, Fe²⁺ (a d⁶ system) and Fe³⁺ (a d⁵ system), result in markedly different spectroscopic behaviors, which are critical for researchers in various fields, including chemistry and drug development, for characterization and quantification.

Data Presentation

The UV-Vis absorption characteristics of aqueous solutions of Iron(II) and Iron(III) are summarized in the table below. It is important to note that the spectrum of aqueous Fe(III) is highly sensitive to pH due to the hydrolysis of the $[Fe(H_2O)_6]^{3+}$ ion.



Parameter	Iron(II) Species (Fe²+ aq)	Iron(III) Species (Fe³+ aq & Fe(OH)²+ aq)
Typical Appearance	Pale green solution	Yellow to brown solution (depending on pH and concentration)
Absorption Maxima (λ_max)	Weak absorption, with a reported value around 260 nm.	~240 nm for [Fe(H ₂ O) ₆] ³⁺ and ~300 nm for [Fe(OH)(H ₂ O) ₅] ²⁺ . [2][3]
Molar Absorptivity (ε)	Very low (e.g., ~15 M ⁻¹ cm ⁻¹ at 260 nm for Fe(BF ₄) ₂).[1]	Significantly higher than Fe(II). For FeOH $^{2+}$, ϵ can be in the thousands.
Key Considerations	Prone to oxidation to Fe(III) in the presence of air.	Speciation is highly pH- dependent. Acidic conditions favor [Fe(H ₂ O) ₆] ³⁺ .

Experimental Protocols

Detailed methodologies for the preparation of solutions and subsequent spectroscopic analysis are provided below. Adherence to these protocols is crucial for obtaining reproducible and accurate results.

- 1. Preparation of Iron(III) Bromide Solution (0.001 M in 0.1 M HBr)
- Materials: Iron(III) bromide hexahydrate (FeBr₃·6H₂O), hydrobromic acid (HBr, 48%), deionized water, 100 mL volumetric flask, analytical balance.
- Procedure:
 - Accurately weigh approximately 0.035 g of FeBr₃-6H₂O.
 - In a fume hood, pipette the appropriate volume of concentrated HBr to create a 0.1 M HBr solution when diluted to 100 mL.
 - o Partially fill a 100 mL volumetric flask with deionized water and add the HBr.



- Add the weighed FeBr₃-6H₂O to the flask.
- Dissolve the solid completely by swirling.
- Once dissolved, dilute the solution to the 100 mL mark with deionized water and mix thoroughly by inverting the flask. The acidic solution helps to suppress hydrolysis, favoring the [Fe(H₂O)₆]³⁺ species.[2]
- 2. Preparation of Iron(II) Bromide Solution (0.001 M in 0.1 M HBr)
- Materials: Iron(II) bromide (FeBr₂), hydrobromic acid (HBr, 48%), deaerated deionized water,
 100 mL volumetric flask, analytical balance, nitrogen or argon gas source.
- Procedure:
 - Deaerate deionized water by sparging with nitrogen or argon gas for at least 30 minutes to minimize dissolved oxygen.
 - Accurately weigh approximately 0.022 g of FeBr₂ in an inert atmosphere (glove box) if possible.
 - In a fume hood, prepare a 0.1 M HBr solution in a 100 mL volumetric flask using the deaerated water.
 - Quickly transfer the weighed FeBr₂ to the acidic solution. The acidic conditions help to stabilize the Fe(II) ion.
 - Dissolve the solid completely by swirling.
 - Dilute to the 100 mL mark with deaerated deionized water and mix thoroughly.
 - Maintain an inert gas blanket over the solution if it is to be stored before measurement to prevent oxidation.
- 3. UV-Vis Spectroscopic Measurement
- Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.



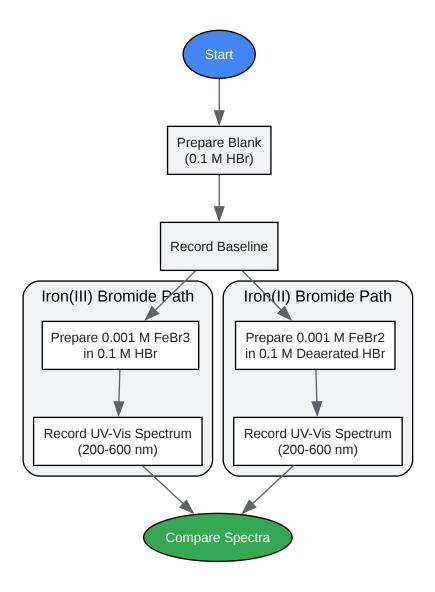
• Procedure:

- Set the spectrophotometer to scan a wavelength range of 200 nm to 600 nm.
- Use quartz cuvettes for all measurements.
- Fill a cuvette with a blank solution (0.1 M HBr in deionized water) and record a baseline correction.
- Rinse a second cuvette with the Iron(III) bromide solution, then fill it and place it in the sample holder.
- Record the absorption spectrum for the FeBr₃ solution.
- Thoroughly clean and dry the sample cuvette.
- Rinse the cuvette with the Iron(II) bromide solution, then fill it for measurement. To minimize air exposure, this should be done efficiently.
- Record the absorption spectrum for the FeBr₂ solution.

Mandatory Visualization

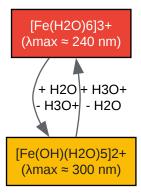
The following diagrams illustrate the key relationships and workflows described in this guide.





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Caption: Experimental workflow for the spectroscopic comparison of FeBr₂ and FeBr₃ solutions.





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Caption: pH-dependent hydrolysis equilibrium of aqueous Iron(III).

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